Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate
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Overview
Description
Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.31 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules . The compound is characterized by a piperidine ring substituted with a benzyl group, a dimethyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the carboxylate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylic acid.
Reduction: Formation of benzyl 2,2-dimethyl-4-hydroxy-piperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzyl 4-oxo-piperidine-1-carboxylate
- 2,2-Dimethyl-4-oxo-piperidine-1-carboxylate
- Benzyl 2,2-dimethyl-piperidine-1-carboxylate
Uniqueness: Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the dimethyl and carboxylate groups contribute to its stability and reactivity .
Properties
IUPAC Name |
benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2)10-13(17)8-9-16(15)14(18)19-11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQVZUQAYLCSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1C(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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